molecular formula C11H13NO3 B1270547 3-(Isobutyrylamino)benzoic acid CAS No. 28533-44-0

3-(Isobutyrylamino)benzoic acid

Cat. No.: B1270547
CAS No.: 28533-44-0
M. Wt: 207.23 g/mol
InChI Key: OXGBTVAWGOSFIX-UHFFFAOYSA-N
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Description

3-(Isobutyrylamino)benzoic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is a derivative of benzoic acid, where the carboxyl group is substituted with an isobutyrylamino group. This compound is used in various biochemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutyrylamino)benzoic acid typically involves the reaction of isobutyric anhydride with 3-aminobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Isobutyrylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Isobutyrylamino)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Isobutyrylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Acetylamino)benzoic acid
  • 3-(Propionylamino)benzoic acid
  • 3-(Butyrylamino)benzoic acid

Uniqueness

3-(Isobutyrylamino)benzoic acid is unique due to its specific isobutyrylamino substitution, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required .

Properties

IUPAC Name

3-(2-methylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(2)10(13)12-9-5-3-4-8(6-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGBTVAWGOSFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357276
Record name 3-(isobutyrylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28533-44-0
Record name 3-[(2-Methyl-1-oxopropyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28533-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(isobutyrylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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